Hexamethylenebis(trimethylammonium) chloride

Description

Historical Context and Pharmacological Discovery

The discovery and investigation of hexamethonium (B1218175) and its related compounds in the mid-20th century marked a turning point in pharmacology. remedypublications.com This period saw the dawn of the modern era of pharmacotherapy for conditions like severe hypertension, which previously had limited effective treatments. remedypublications.com

The journey to understanding ganglionic blockade began with early observations of the "nicotine-depolarizing" action of tetraethylammonium (B1195904) (TEA) on autonomic ganglia by Joshua Burn and Sir Henry Dale in 1915. remedypublications.com However, it was the later work of William Paton and Eleanor Zaimis that systematically explored a series of polymethylene bisquaternary ammonium (B1175870) compounds, leading to the development of hexamethonium. remedypublications.com They synthesized a series of compounds with varying numbers of methylene (B1212753) groups between two quaternary nitrogen atoms. remedypublications.com

Their research demonstrated that hexamethonium (with six methylene groups) could effectively block transmission at both sympathetic and parasympathetic autonomic ganglia. remedypublications.com This action produced a state described as a "medical sympathectomy," effectively isolating organs from central autonomic control. remedypublications.com This powerful ganglionic blockade provided researchers with an unprecedented tool to study the influence of the autonomic nervous system on cardiovascular function and other physiological processes. taylorandfrancis.comremedypublications.com The introduction of ganglionic blocking drugs for treating severe hypertension initiated the modern era of antihypertensive pharmacotherapy. remedypublications.com

The studies conducted by Paton and Zaimis were instrumental in establishing the concept of receptor heterogeneity. remedypublications.com Their comparative analysis of the polymethylene series revealed a critical structure-activity relationship. They found that hexamethonium (C6) showed a peak potency for producing ganglionic blockade, while decamethonium (B1670452) (C10), a compound differing only by the length of its methylene chain, exhibited peak potency for neuromuscular blockade. remedypublications.com

This differential activity provided the first definitive pharmacological evidence that the nicotinic cholinergic receptors located at autonomic ganglia were distinct from those at the neuromuscular junction. remedypublications.com This finding created a new paradigm for drug action, proving that chemically related substances could act selectively at different types of receptors. remedypublications.com Subsequent research has consistently reinforced this principle, showing, for example, that nicotinic receptors in certain brain regions like the medial habenular nucleus are of the ganglion type, being blocked by hexamethonium but not by decamethonium. nii.ac.jp

Hexamethonium Chloride as a Prototypical Research Tool

Hexamethonium chloride is widely regarded in scientific literature as the prototypical or reference drug for ganglionic blockade. drugbank.comnih.govnih.gov Its primary mechanism of action is as a non-depolarizing ganglionic blocker. wikipedia.org It functions as a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, acting within the autonomic ganglia. wikipedia.org Research indicates that its antagonistic effect is primarily achieved by blocking the ion pore of the receptor, rather than by competing with acetylcholine at its binding site. wikipedia.org

Detailed Research Findings

The utility of hexamethonium as a research tool is exemplified by studies quantifying its physiological effects and receptor selectivity.

Table 1: Dose-Dependent Effects of Hexamethonium on Cardiovascular Parameters in Anesthetized Rats

This table presents data from a study investigating the effects of intravenous hexamethonium on Renal Sympathetic Nerve Activity (RSNA) and Mean Arterial Pressure (MAP) in normal (Wistar) and Spontaneously Hypertensive Rats (SHRs). The results highlight a greater reduction in both parameters in the hypertensive model at higher doses, demonstrating increased reliance on sympathetic tone for blood pressure maintenance in hypertension. spandidos-publications.com

| Hexamethonium Dose (mg/kg, i.v.) | Change in RSNA (%) | Change in MAP (mmHg) |

|---|

Data adapted from a 2015 study on anesthetized rats. Values are presented as mean ± standard error. spandidos-publications.com

Table 2: Antagonist Activity of Hexamethonium at Various Receptors

This table summarizes findings on the antagonist activity of hexamethonium at different receptor types in guinea pig and canine tissues. The pKB value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in an agonist's concentration-response curve. A higher pKB indicates greater antagonist potency. The data show that hexamethonium has negligible antagonist activity at several muscarinic receptor sites, but observable, albeit low, potency at atrial muscarinic receptors and those in the canine saphenous vein. ncats.io This further illustrates its selectivity profile.

| Tissue Preparation | Receptor Type | Agonist Used | Hexamethonium Antagonist Activity (pKB value) |

| Guinea-Pig Ileum | Muscarinic | Carbachol | No significant antagonism |

| Guinea-Pig Trachea | Muscarinic | Carbachol | No significant antagonism |

| Guinea-Pig Left Atria | Muscarinic | Carbachol | 3.80 |

| Canine Saphenous Vein | Muscarinic | Carbachol | 3.75 |

Data derived from in vitro functional studies. ncats.io

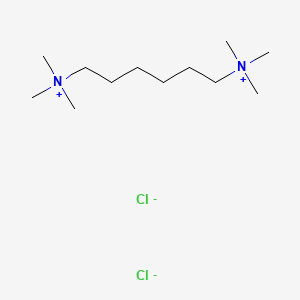

Structure

3D Structure of Parent

Properties

CAS No. |

60-25-3 |

|---|---|

Molecular Formula |

C12H30ClN2+ |

Molecular Weight |

237.83 g/mol |

IUPAC Name |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium chloride |

InChI |

InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

PDHQYSISHJHEKV-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-] |

Other CAS No. |

60-25-3 |

physical_description |

Other Solid; Liquid |

Related CAS |

60-26-4 (Parent) |

Synonyms |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Hexamethonium Chloride

Antagonism of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Hexamethonium (B1218175) chloride's principal effect is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission in the autonomic ganglia. nih.govwikipedia.org This antagonism disrupts the normal signaling cascade initiated by the neurotransmitter acetylcholine.

Non-depolarizing Ganglionic Blockade

Hexamethonium acts as a non-depolarizing ganglionic blocker. wikipedia.orgmedchemexpress.com Unlike depolarizing agents that initially mimic acetylcholine to activate the receptor before causing a block, hexamethonium directly obstructs the receptor's function without causing initial stimulation. This blockade of both sympathetic and parasympathetic ganglia interrupts autonomic nervous system outflow. wikipedia.org

Site of Action: Ion Pore Blockade versus Orthosteric Binding

Research indicates that hexamethonium's primary site of action is within the ion pore of the nAChR, rather than at the orthosteric binding site where acetylcholine binds. wikipedia.org This mechanism is described as an open-channel blockade, where the hexamethonium molecule physically obstructs the flow of ions through the channel once it has been opened by an agonist. This non-competitive antagonism means that increasing the concentration of acetylcholine cannot completely overcome the blocking effect of hexamethonium. wikipedia.org

Subunit Selectivity and Differential Antagonism (e.g., α3β4α5, α3β4, α3β2, α3β2α5 nAChRs)

The sensitivity of different nAChR subtypes to hexamethonium varies depending on their subunit composition. Studies have shown that receptors containing the α5 subunit exhibit different sensitivities compared to those without. For instance, α3β4α5 receptors have been reported to have a greater sensitivity to hexamethonium than α3β4, α3β2, and α3β2α5 subtypes. medchemexpress.commedchemexpress.cn Conversely, other research has indicated that hexamethonium is less potent at blocking (α3β4)2α5 receptors compared to α3β4* receptors. frontiersin.org This suggests a complex interaction that may be dependent on the specific experimental system and conditions. In myenteric neurons of the guinea pig small intestine, which express a combination of α3, α5, β2, and β4 subunits, the rank order of antagonist potency was found to be mecamylamine (B1216088) > hexamethonium > dihydro-β-erythroidine. researchgate.net

| nAChR Subtype | Reported Sensitivity to Hexamethonium | Reference |

|---|---|---|

| α3β4α5 | Greater sensitivity compared to α3β4, α3β2, and α3β2α5 | medchemexpress.commedchemexpress.cn |

| (α3β4)2α5 | Less potent blockade compared to α3β4* receptors | frontiersin.org |

| α3β4 | Lower sensitivity than α3β4α5 | medchemexpress.commedchemexpress.cn |

| α3β2 | Lower sensitivity than α3β4α5 | medchemexpress.commedchemexpress.cn |

| α3β2α5 | Lower sensitivity than α3β4α5 | medchemexpress.commedchemexpress.cn |

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

While primarily known for its action on nAChRs, hexamethonium has also been shown to interact with muscarinic acetylcholine receptors (mAChRs), albeit with much lower affinity. nih.gov Some sources initially suggested that hexamethonium has no effect on mAChRs, but more detailed in vitro studies have revealed a weak antagonistic profile. nih.govwikipedia.org

Evidence of Weak Muscarinic Antagonism in In Vitro Systems

In vitro functional studies have demonstrated that hexamethonium can act as a weak muscarinic antagonist. nih.gov While it shows little to no significant antagonism of carbachol-induced contractions in guinea-pig ileum, oesophageal muscularis mucosae, urinary bladder, and trachea, it does exhibit antagonism at muscarinic receptors in the guinea-pig left atria and canine saphenous vein. nih.govncats.io In atrial preparations, a pKB value of 3.80 was calculated, and in the saphenous vein, the pKB was 3.75. nih.gov Furthermore, at concentrations of 0.1-10 mM, hexamethonium increased the dissociation half-life of [3H]-N-methylscopolamine at M2 receptors, providing further evidence of its interaction. nih.gov

Differential Affinity for M1, M2, and M3 Receptor Subtypes

Competition radioligand binding studies have elucidated the differential affinity of hexamethonium for various mAChR subtypes. These studies have shown that hexamethonium has a higher affinity for cardiac M2 receptors than for cerebrocortical M1 or submaxillary gland M3 receptors. nih.gov The pKi values, which represent the negative logarithm of the inhibition constant, highlight this selectivity.

| Muscarinic Receptor Subtype | pKi Value | Reference |

|---|---|---|

| M1 (Cerebrocortical) | 3.28 | nih.gov |

| M2 (Cardiac) | 3.68 | nih.gov |

| M3 (Submaxillary Gland) | 2.61 | nih.gov |

This differential affinity indicates that hexamethonium can distinguish between M2 and M3 receptors, showing a preference for the former. The differentiation between M1 and M2 receptors is less pronounced. nih.gov

Distinction Between Presynaptic and Postsynaptic Effects

The action of hexamethonium chloride is not limited to the postsynaptic membrane of autonomic ganglia. Research has revealed a more complex interaction with the cholinergic synapse, involving both presynaptic and postsynaptic sites. The distinction between these effects is crucial for a comprehensive understanding of its pharmacological profile.

Hexamethonium primarily functions as a non-depolarizing ganglionic blocker by acting on postsynaptic neuronal nicotinic receptors. wikipedia.org Its mechanism involves a non-competitive block of the ion pore, which prevents the influx of cations and subsequent depolarization of the postsynaptic neuron. wikipedia.org This action effectively interrupts the transmission of nerve impulses across the ganglion.

However, evidence suggests that hexamethonium can also modulate neurotransmitter release by acting on presynaptic nAChRs. These presynaptic autoreceptors are involved in a feedback mechanism that regulates the release of acetylcholine (ACh). In some experimental models, such as the rat phrenic nerve-hemidiaphragm preparation, hexamethonium has been shown to increase the evoked release of ACh at low stimulation frequencies. nih.gov This is attributed to the blockade of presynaptic nAChRs that normally exert a negative feedback control on ACh release. nih.gov

Conversely, other studies have indicated that the presynaptic effects of hexamethonium are less pronounced compared to other ganglionic blockers like mecamylamine. In the rabbit superior cervical ganglion, for instance, mecamylamine was found to have both presynaptic and postsynaptic inhibitory actions, while hexamethonium's effect was predominantly postsynaptic. researchgate.netscispace.com The inhibitory effect of mecamylamine on nicotine-induced currents in cultured superior cervical ganglion neurons was also found to be use-dependent, a characteristic not observed with hexamethonium, further suggesting different sites or mechanisms of action. nih.gov

The differential sensitivity of presynaptic and postsynaptic nAChRs to hexamethonium may be attributed to variations in their subunit composition. nih.govnih.gov For example, studies on different nAChR subtypes expressed in human SH-EP1 cells have shown that hexamethonium exhibits different blocking mechanisms and potencies depending on the specific beta subunit present (β2 vs. β4). nih.gov

Table 1: Comparative Effects of Hexamethonium on Presynaptic and Postsynaptic Parameters

| Parameter | Effect of Hexamethonium | Tissue/Model System | Concentration | Key Finding | Citation(s) |

| Postsynaptic Potential | Inhibition | Rabbit Superior Cervical Ganglion | 5-100 µM | Primarily postsynaptic block of excitatory postsynaptic potentials (e.p.s.p.). | scispace.com |

| Neurotransmitter Release | Increased quantal content (low frequency) | Rat Phrenic Nerve/Hemidiaphragm | 200 µM | Augments acetylcholine release by blocking presynaptic negative feedback. | nih.gov |

| Neurotransmitter Release | No effect | Rabbit Superior Cervical Ganglion | 5-100 µM | No significant effect on transmitter release, unlike mecamylamine. | scispace.com |

| Spontaneous Synaptic Currents (SSCs) | Inhibition at high-activity synapses | Xenopus Neuromuscular Cocultures | 10 µM | Reduces the frequency of SSCs, suggesting a role in modulating ongoing synaptic activity. | psu.edujneurosci.org |

| Nicotine-Induced Currents | Antagonism (voltage-dependent) | Cultured Superior Cervical Ganglion Neurons | IC50: 9.5 µM | Blocks nicotine-induced currents in a voltage-dependent manner without use-dependency. | nih.gov |

Cholinergic Transmission Inhibition Beyond Ganglia

While the primary site of action for hexamethonium is the autonomic ganglia, its inhibitory effects on cholinergic transmission extend to other parts of the nervous system and even to non-neuronal tissues, albeit often with lower potency.

In the central nervous system (CNS), the effects of hexamethonium are limited due to its poor ability to cross the blood-brain barrier. drugbank.comnih.gov However, when directly applied to CNS preparations, it can block nAChRs. For example, in the rat medial habenula and interpeduncular nucleus, hexamethonium has been shown to block nAChRs, with IC50 values differing between presynaptic and postsynaptic receptors. nih.gov Studies on thalamic reticular nucleus neurons have also demonstrated that hexamethonium can block nAChR-mediated excitatory postsynaptic currents. jneurosci.org

At the neuromuscular junction, hexamethonium is a much weaker antagonist compared to its effects on ganglionic nAChRs. wikipedia.org The nAChRs at the neuromuscular junction are of a different subtype (muscle-type) than those in autonomic ganglia (neuronal-type). wikipedia.orgwikipedia.org Nevertheless, some studies have reported effects of hexamethonium at the neuromuscular junction, including twitch and tetanic depression in the common African toad. bioline.org.br

The enteric nervous system, often referred to as the "second brain," contains intrinsic ganglia where hexamethonium can block cholinergic transmission. nih.govjneurosci.org For instance, in the guinea pig ileum, hexamethonium inhibits the contractile response to nicotine (B1678760). researchgate.net In the developing mouse enteric nervous system, hexamethonium significantly reduces electrically evoked calcium transients in myenteric neurons. jneurosci.org

Furthermore, hexamethonium has been used as a tool to investigate cholinergic mechanisms in various other tissues:

Airway Smooth Muscle: In guinea pig tracheal preparations, hexamethonium is used to differentiate between preganglionic and postganglionic nerve stimulation, as it has no effect on the cholinergic contraction elicited by electrical field stimulation of postganglionic nerves. researchgate.net

Urinary Bladder: Studies on rat urinary bladder have shown that urothelial cells express functional nAChRs, and the effects of nicotine on bladder reflexes can be modulated by hexamethonium. nih.gov Interestingly, in this tissue, hexamethonium appeared to unmask an inhibitory pathway by blocking excitatory α3-containing nAChRs. nih.gov

Cardiac Tissue: In the canine heart, epicardial superfusion with hexamethonium has been used to block cardiac vagal ganglia, demonstrating their superficial location. ahajournals.org

The action of hexamethonium on non-neuronal cells highlights the widespread presence and functional importance of the non-neuronal cholinergic system. nih.gov This system, where cells like epithelial and immune cells can produce and respond to acetylcholine, is implicated in various physiological processes, and hexamethonium can serve as a probe to study these mechanisms. nih.govthieme-connect.com

Table 2: Inhibitory Effects of Hexamethonium Chloride in Various Tissues

| Tissue/System | Receptor Target | Effect | Concentration | Significance | Citation(s) |

| Autonomic Ganglia | Neuronal nAChRs (e.g., α3β4, α3β2) | Blockade of synaptic transmission | Varies (e.g., 5x10⁻⁴ M in cardiac ganglia) | Primary site of action, leading to ganglionic blockade. | wikipedia.orgahajournals.orgnih.gov |

| Central Nervous System (Medial Habenula) | Neuronal nAChRs | Blockade of nicotine's action | 50 µM | Demonstrates activity in the CNS when the blood-brain barrier is bypassed. | nii.ac.jp |

| Enteric Nervous System (Mouse Myenteric Plexus) | Neuronal nAChRs | Reduction of [Ca²⁺]i transients | 200 µM | Inhibition of cholinergic neurotransmission within the gut wall. | jneurosci.org |

| Neuromuscular Junction (Toad) | Primarily muscle-type nAChRs | Twitch and tetanic depression | Not specified | Weaker antagonist compared to ganglionic receptors. | bioline.org.br |

| Urinary Bladder Urothelium (Rat) | α3-containing nAChRs | Blockade of excitatory pathway | Intravesical administration | Modulates non-neuronal cholinergic signaling. | nih.gov |

Pharmacological Characterization and Comparative Studies

Hexamethonium (B1218175) Chloride in Relation to Other Ganglionic Blockers

Ganglionic blockers are categorized based on their mechanism of action at the nicotinic receptors within the autonomic ganglia. Hexamethonium is a classic example of a non-depolarizing, competitive antagonist. jove.com

Hexamethonium is classified as a non-depolarizing ganglionic blocker. wikipedia.org These agents act by competitively blocking the binding of the neurotransmitter acetylcholine (B1216132) to its receptors. taylorandfrancis.com In the specific case of hexamethonium, it primarily blocks the ion pore of the neuronal nicotinic receptor rather than directly competing for the acetylcholine binding site itself. wikipedia.org This action prevents the depolarization of the postsynaptic membrane and, consequently, the propagation of the nerve impulse. This blockade occurs without initial stimulation of the ganglia. taylorandfrancis.com

In contrast, depolarizing blocking agents, such as nicotine (B1678760) at high concentrations, initially act as agonists, stimulating the nicotinic receptors in the same way as acetylcholine. jove.comnus.edu.sg This leads to a brief period of excitation followed by a persistent depolarization of the postsynaptic membrane. This sustained depolarization renders the muscle fiber or neuron resistant to further stimulation by acetylcholine, resulting in a blockade of transmission. wikipedia.org While non-depolarizing blockers like hexamethonium produce a flaccid paralysis from the onset, depolarizing agents initially cause muscle fasciculations (twitches) before paralysis. nus.edu.sg

| Feature | Hexamethonium (Non-depolarizing Blocker) | Depolarizing Agents (e.g., High-Dose Nicotine) |

|---|---|---|

| Mechanism of Action | Competitive antagonism, primarily via ion pore block of nAChRs. wikipedia.org | Agonist action leading to persistent depolarization of the postsynaptic membrane. jove.comwikipedia.org |

| Initial Effect | No initial stimulation; direct blockade of transmission. taylorandfrancis.com | Initial stimulation (e.g., muscle fasciculations) followed by blockade. nus.edu.sgwikipedia.org |

| Reversibility | Blockade can be overcome by increasing the concentration of acetylcholine. nus.edu.sgoup.com | Blockade is potentiated by acetylcholinesterase inhibitors which increase acetylcholine levels. wikipedia.org |

A primary distinction between hexamethonium and other nicotinic antagonists, such as mecamylamine (B1216088), lies in their ability to penetrate the central nervous system (CNS). Hexamethonium is a bisquaternary ammonium (B1175870) compound, meaning it is fully ionized and has low lipid solubility. taylorandfrancis.com Consequently, it does not readily cross the blood-brain barrier. nih.govnih.gov Its actions are therefore confined to peripheral autonomic ganglia.

Conversely, mecamylamine is a secondary amine that is less ionized and more lipid-soluble, allowing it to cross the blood-brain barrier and exert effects on nicotinic receptors within the CNS. taylorandfrancis.comnih.gov This fundamental difference is reflected in experimental studies. While both hexamethonium and mecamylamine can block peripheral nicotinic receptors, only mecamylamine produces centrally-mediated behavioral effects. nih.gov For instance, studies comparing the two have shown that while both can inhibit nicotine-induced currents in cultured sympathetic neurons, their action sites and use-dependency differ, suggesting distinct interactions with the receptor. nih.gov

| Feature | Hexamethonium Chloride | Mecamylamine |

|---|---|---|

| Chemical Nature | Bisquaternary ammonium compound. taylorandfrancis.com | Secondary amine. taylorandfrancis.comtaylorandfrancis.com |

| Blood-Brain Barrier (BBB) Penetration | Poor; does not readily cross the BBB. nih.govnih.gov | Good; crosses the BBB to act centrally. taylorandfrancis.comnih.gov |

| Primary Site of Action | Peripheral autonomic ganglia. wikipedia.orgwikipedia.org | Peripheral autonomic ganglia and Central Nervous System (CNS). nih.govnih.gov |

Relative Selectivity Among Cholinergic Receptor Subtypes

While hexamethonium is best known as a ganglionic nicotinic antagonist, its selectivity is not absolute. It preferentially blocks nicotinic receptors at autonomic ganglia over those at the skeletal neuromuscular junction. wikipedia.orgucl.ac.uk However, research indicates that it also interacts weakly with muscarinic acetylcholine receptors (mAChRs).

In vitro functional and radioligand binding studies have demonstrated that hexamethonium can act as a weak muscarinic antagonist. nih.gov It shows a degree of selectivity among muscarinic receptor subtypes, exhibiting a higher affinity for cardiac M2 receptors compared to cerebrocortical M1 and submaxillary gland M3 receptors. nih.gov The antagonist potency (pKB value) at M2 receptors in guinea-pig atria was found to be 3.80. nih.gov In contrast, it showed little to no significant antagonism at M3 receptors in tissues like the guinea-pig ileum and trachea. nih.gov This selectivity for M2 over M3 receptors is comparable to that of other M2-selective antagonists like AF-DX 116 and himbacine. nih.gov

| Receptor Subtype | Tissue Source | Parameter | Value |

|---|---|---|---|

| Muscarinic M1 | Cerebrocortex | pKi | 3.28 |

| Muscarinic M2 | Heart | pKi | 3.68 |

| Muscarinic M2 | Guinea-pig Left Atria | pKB | 3.80 |

| Muscarinic M3 | Submaxillary Gland | pKi | 2.61 |

Receptor Binding Kinetics and Functional Assays

The mechanism of hexamethonium's action involves interaction with the ion channel portion of the nicotinic receptor. wikipedia.org Functional assays using whole-cell patch-clamp techniques on cultured superior cervical ganglion neurons have quantified its inhibitory effect. In one study, the IC₅₀ of hexamethonium for antagonizing the current induced by 0.08 mmol/L nicotine was 0.0095 mmol/L. nih.gov This blocking effect was found to be voltage-dependent. nih.gov

Binding kinetics studies have further elucidated hexamethonium's interaction with cholinergic receptors. At muscarinic receptors, it acts as an allosteric modulator. nih.govresearchgate.net Specifically, at M2 receptors, hexamethonium was shown to increase the half-life of the dissociation rate of the radioligand [³H]-N-methylscopolamine ([³H]NMS) in a concentration-dependent manner. nih.gov This allosteric interaction retards the dissociation of the primary ligand from the receptor. For example, hexamethonium concentrations from 0.1 to 10 mM increased the dissociation half-life of [³H]NMS by 1.6 to 4.3-fold at M2 receptors, while a similar effect at M3 receptors was only observed at the highest concentration of 10 mM. nih.gov

| Assay Type | Finding | Receptor/System | Reference |

|---|---|---|---|

| Functional Assay (Patch Clamp) | IC₅₀ for antagonizing nicotine-induced currents was 9.5 µM. | Nicotinic receptors of sympathetic neurons | nih.gov |

| Binding Kinetics (Radioligand Dissociation) | Increased dissociation half-life of [³H]NMS by 1.6-4.3 fold at 0.1-10 mM concentrations. | Muscarinic M2 receptors | nih.gov |

| Binding Kinetics (Radioligand Dissociation) | Maximal inhibition of the [³H]NMS dissociation rate constant was 7-fold, with a pEC₀.₅ of 4.11. | Porcine cardiac M2 receptors | researchgate.net |

Experimental Applications and Models in Autonomic Neuroscience

Investigating Autonomic Nervous System Function in Animal Models

Hexamethonium (B1218175) chloride has been instrumental in delineating the contributions of the autonomic nervous system to organ function in various animal models. By inducing a temporary and reversible blockade of autonomic ganglia, scientists can observe the resulting physiological changes and infer the role of autonomic control.

Modulation of Cardiovascular Parameters

The cardiovascular system is under tonic control by the autonomic nervous system. Hexamethonium chloride has been widely used to dissect the sympathetic and parasympathetic influences on heart rate, blood pressure, and vascular resistance.

Hexamethonium chloride is utilized to assess the level of sympathetic tone contributing to baseline cardiovascular parameters. In conscious sheep, ganglionic blockade with hexamethonium abolished the increase in arterial pressure that typically accompanies a rise in intracranial pressure, demonstrating a direct link between intracranial pressure and sympathetic discharge. physiology.org This finding suggests a novel physiological mechanism, an intracranial baroreflex, that regulates renal sympathetic activity. physiology.org Studies in both Wistar rats and spontaneously hypertensive rats (SHRs) have shown that intravenous administration of hexamethonium significantly reduces renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). medchemexpress.comspandidos-publications.comnih.gov This response highlights the role of the sympathetic nervous system in maintaining cardiovascular homeostasis.

Furthermore, research in mice has shown that the acute blood pressure-lowering effect of hexamethonium is enhanced by a high-salt diet, suggesting that salt-induced hypertension is attributable to sympathetic overactivity. nih.gov In a study on mice lacking α-calcitonin gene-related peptide (αCGRP), hexamethonium was used to demonstrate that the elevated blood pressure in these animals was due to increased peripheral vascular resistance stemming from heightened sympathetic activity. ahajournals.org

The following table summarizes the effects of hexamethonium on sympathetic tone in different animal models.

| Animal Model | Key Finding |

| Conscious Sheep | Hexamethonium abolished the arterial pressure increase in response to elevated intracranial pressure, indicating a link between intracranial pressure and sympathetic drive. physiology.org |

| Wistar and Spontaneously Hypertensive Rats (SHRs) | Intravenous hexamethonium significantly decreased renal sympathetic nerve activity, mean arterial pressure, and heart rate. medchemexpress.comspandidos-publications.comnih.gov |

| C57BL6/J Mice | The hypotensive effect of hexamethonium was more pronounced on a high-salt diet, indicating sympathetic overactivity in salt-sensitive hypertension. nih.gov |

| αCGRP-null Mice | Hexamethonium helped to confirm that elevated blood pressure was due to increased peripheral vascular resistance from enhanced sympathetic activity. ahajournals.org |

Hexamethonium chloride has been crucial in characterizing the autonomic contribution to hypertension in various animal models. In spontaneously hypertensive rats (SHRs), higher doses of hexamethonium resulted in a greater reduction in both renal sympathetic nerve activity and mean arterial pressure compared to normotensive Wistar rats. spandidos-publications.comnih.gov This suggests an enhanced sympathetic drive in the hypertensive state. Similarly, in a sheep model of renovascular hypertension, ganglionic blockade with hexamethonium caused a significantly larger decrease in systolic and mean arterial pressure in hypertensive animals compared to normotensive controls, indicating an increased contribution of the autonomic nervous system to the elevated blood pressure. ahajournals.org

Studies involving salt-loaded young spontaneously hypertensive rats also demonstrated a greater hypotensive response to hexamethonium compared to control rats, further implicating the sympathetic nervous system in salt-induced hypertension. oup.com In conscious, unrestrained αCGRP-null mice, which exhibit higher basal mean arterial pressure and heart rate, hexamethonium was used to show that the elevated blood pressure was a result of increased peripheral vascular resistance due to heightened sympathetic activity. ahajournals.org

The table below details the impact of hexamethonium on heart rate and blood pressure in experimental hypertension models.

| Animal Model | Experimental Condition | Effect of Hexamethonium |

| Spontaneously Hypertensive Rats (SHRs) | Baseline Hypertension | Greater reduction in renal sympathetic nerve activity and mean arterial pressure compared to normotensive rats. spandidos-publications.comnih.gov |

| Sheep | Renovascular Hypertension | Larger decrease in systolic and mean arterial pressure compared to normotensive sheep. ahajournals.org |

| Young Spontaneously Hypertensive Rats | Salt-Loading | More significant hypotensive response compared to non-salt-loaded rats. oup.com |

| αCGRP-null Mice | Genetic Hypertension | Abolished the difference in mean arterial pressure compared to wild-type mice, indicating the hypertension is sympathetically mediated. ahajournals.org |

The influence of autonomic tone on vascular resistance has been investigated using hexamethonium. In dogs, hexamethonium administration led to a significant reduction in coronary blood flow, but the effect on coronary vascular resistance has yielded conflicting results in different studies. ahajournals.org One study on anesthetized dogs showed a marked reduction in coronary blood flow without a corresponding decrease in coronary vascular resistance. ahajournals.org Conversely, another study noted a reduction in coronary vascular resistance in two human patients following hexamethonium administration. ahajournals.org

Analysis of Gastrointestinal Motility and Secretion

Hexamethonium chloride has been an invaluable tool for exploring the neural control of gastrointestinal functions, including peristalsis and sphincteric mechanisms.

The role of nicotinic receptors in colonic motility has been extensively studied using hexamethonium. In isolated guinea pig distal colon, hexamethonium has been shown to abolish or temporarily arrest fecal pellet propulsion, indicating the involvement of nicotinic receptors in peristalsis. jnmjournal.org However, some studies have reported that peristalsis can recover after acute blockade of nicotinic receptors, suggesting the existence of hexamethonium-resistant peristaltic mechanisms. nih.gov In fact, peristalsis was observed in some preparations even in the presence of a combination of hexamethonium, atropine, ibodutant, and ω-conotoxin. nih.gov

In guinea pigs, pelvic nerve stimulation, which increases colonic motility, was completely inhibited by hexamethonium and atropine, suggesting that both nicotinic and muscarinic receptors are crucial for this response. jnmjournal.orgjnmjournal.org Furthermore, all motor complexes in the mouse small intestine and colon, which are cyclical propagating waves of muscle contraction, were abolished by hexamethonium. physiology.org In conscious sheep, hexamethonium administration triggered a rebound excitation in the pyloric antrum, small bowel, and gallbladder after an initial inhibitory period, highlighting the complex role of nicotinic receptors in gastrointestinal motility. jpp.krakow.pl

The following table summarizes the effects of hexamethonium on colonic peristalsis.

| Animal Model | Key Finding |

| Guinea Pig | Hexamethonium abolished or temporarily halted fecal pellet propulsion, indicating the involvement of nicotinic receptors in peristalsis. jnmjournal.org |

| Guinea Pig | Peristalsis could recover after hexamethonium administration, suggesting hexamethonium-resistant pathways. nih.gov |

| Guinea Pig | The pro-motility effects of pelvic nerve stimulation were abolished by hexamethonium and atropine. jnmjournal.orgjnmjournal.org |

| Mouse | Hexamethonium abolished all neurogenic motor complexes in the small intestine and colon. physiology.org |

| Sheep | Hexamethonium induced an initial inhibition followed by a rebound excitation of gastrointestinal motility. jpp.krakow.pl |

Impact on Ruminant Gastrointestinal Function

Hexamethonium has been a key tool for understanding the neural regulation of the gastrointestinal system in ruminants, such as sheep and cattle. nih.govfrontiersin.orgjpp.krakow.pl Research shows it significantly inhibits various functions of the upper gastrointestinal tract. nih.gov In conscious sheep, hexamethonium demonstrated a dose-dependent inhibition of cyclical contractions of the reticulo-rumen. nih.gov Studies on bovine cecum smooth muscle indicated that hexamethonium did not block contractions induced by aqueous ginger extract, suggesting the extract's prokinetic effect is independent of nicotinic receptors. sid.ir

The inhibitory effects of hexamethonium on different upper gastrointestinal functions in conscious sheep are ranked as follows: cyclical reticulo-rumen contractions and abomasal motility are most inhibited, followed by gastric acid secretion and duodenal migrating myoelectrical complexes. nih.gov

Table 1: Effect of Hexamethonium on Ruminant Gastrointestinal Functions

| Function | Effect of Hexamethonium | Species Studied |

|---|---|---|

| Cyclical Reticulo-rumen Contractions | Inhibition nih.gov | Sheep nih.gov |

| Abomasal Motility | Inhibition nih.gov | Sheep nih.gov |

| Gastric Acid Secretion | Inhibition (less than motility) nih.gov | Sheep nih.gov |

| Duodenal Migrating Myoelectrical Complexes | Inhibition (less than motility) nih.gov | Sheep nih.gov |

Studies on Myenteric Neuron Activity

Hexamethonium is crucial for research on the myenteric plexus, the intrinsic nervous system of the gut. It is used to block nicotinic receptors, thereby isolating other forms of neurotransmission for study. nih.govbiorxiv.orgjneurosci.org In studies of the mouse colon, hexamethonium abolished the synchronized, rhythmic firing patterns in myenteric neurons that generate coordinated smooth muscle activity. nih.goveneuro.org This blockade of nicotinic cholinergic transmission was also shown to inhibit stretch-induced activation in a specific population of glutamatergic myenteric neurons, indicating their activation relies on synaptic input. biorxiv.org

Calcium imaging studies in developing mouse intestines revealed that hexamethonium significantly reduces calcium increases evoked by the nicotinic agonist DMPP and by electrical stimulation at various postnatal and embryonic ages. jneurosci.org This demonstrates the early establishment and fundamental role of nicotinic neurotransmission in the developing enteric nervous system. jneurosci.org

Table 2: Hexamethonium Effects on Myenteric Neuron Activity

| Preparation/Model | Measured Activity | Effect of Hexamethonium |

|---|---|---|

| Mouse Colon (in vitro) | Synchronized rhythmic firing of myenteric neurons | Abolished nih.goveneuro.org |

| Mouse Colorectal VGLUT2-ENs (in vitro) | Stretch-induced calcium response | Inhibited biorxiv.org |

| Mouse Myenteric Neurons (E12.5 - Adult) | DMPP-evoked calcium increase | Significantly reduced/abolished jneurosci.org |

Role in Respiratory Physiology Research

The compound has been applied in respiratory physiology to dissect the autonomic pathways controlling bodily responses, including thermoregulation.

Chemical Regulation of Heat Production

Hexamethonium chloride has been used to clarify the role of the sympathetic nervous system in regulating heat production. In experiments with cold-adapted, curarized rats, hexamethonium prevented the typical increase in oxygen consumption (a measure of heat production) upon exposure to cold. physiology.org This finding indicates that the sympathetic nervous system is a critical mediator of chemical heat regulation in these animals. physiology.orgscispace.com However, in other studies on urethane-anesthetized rats, hexamethonium did not affect the thermogenesis induced by intravenous infusion of hypertonic solutions, suggesting that this particular response is not mediated by the sympathetic nervous system. nih.gov

Neuro-Endocrine System Studies

Hexamethonium has been instrumental in delineating the connections between the nervous and endocrine systems, particularly in the context of the stress response.

Influence on Corticotropin-Releasing Factor (CRF)-Induced Responses

Corticotropin-releasing factor (CRF) is a primary mediator of stress responses. Hexamethonium helps determine the extent to which the autonomic nervous system is involved in CRF's peripheral effects. nih.govnih.govphysiology.org In rats, pretreatment with hexamethonium can attenuate or block CRF-induced behavioral and physiological changes. nih.govphysiology.org For instance, hexamethonium suppressed CRF-induced grooming and inhibited locomotor changes in both familiar and novel environments. nih.gov It also blocked the increase in colonic ion secretion and permeability caused by peripheral administration of CRF, indicating these gut responses are mediated through neural pathways involving autonomic ganglia. physiology.org However, some research on rat colonic motility found that while CRF stimulates motility, this effect was not blocked by hexamethonium, suggesting it acts on muscarinic, not nicotinic, receptors in that context. nih.gov In in vitro studies of the rat hypothalamus, hexamethonium showed only slight inhibition of acetylcholine-stimulated CRF-41 release at high concentrations, indicating the primary cholinergic control is muscarinic rather than nicotinic at this level. oup.com

Table 3: Hexamethonium's Influence on CRF-Induced Responses in Rats

| Response to CRF | Effect of Hexamethonium | System/Area Studied |

|---|---|---|

| Increased Grooming | Attenuated/Suppressed nih.gov | Central Nervous System (Behavioral) nih.gov |

| Altered Locomotion | Inhibited nih.gov | Central Nervous System (Behavioral) nih.gov |

| Increased Colonic Ion Secretion & Permeability | Abolished physiology.org | Colonic Epithelium physiology.org |

| Stimulated Colonic Motility | No effect nih.gov | Colonic Motility nih.gov |

In Vitro and Ex Vivo Research Methodologies

Hexamethonium chloride is a standard antagonist used in a wide array of in vitro (in glass, e.g., cell culture) and ex vivo (out of the living, e.g., isolated tissue) research preparations to block ganglionic nicotinic receptors. nih.govresearchgate.netnih.gov This blockade allows for the isolation and study of other neurotransmitter systems and physiological processes without the influence of nicotinic transmission.

In ex vivo perfused rabbit ileum segments, hexamethonium infusion alone had no effect on water and electrolyte transport, but its use helped demonstrate that acetylcholine-induced secretion is mediated by muscarinic receptors, as hexamethonium did not prevent the effect. nih.gov Similarly, in ex vivo pig and rat bladder preparations, hexamethonium abolished nerve-mediated contractions, confirming the role of preganglionic nerve stimulation. researchgate.net In in vitro studies using rat adrenal slices, hexamethonium was used to show that nicotine-triggered catecholamine release is mediated by nicotinic receptors, and it helped reveal a differential expression of receptor subtypes between epinephrine- and norepinephrine-secreting cells. frontiersin.org

Isolated Organ and Tissue Bath Preparations

Isolated organ and tissue bath preparations are fundamental in vitro models for studying the physiological and pharmacological responses of specific tissues in a controlled environment. Hexamethonium is frequently used in these systems to determine whether a response is mediated by the stimulation of autonomic ganglia located within or innervating the tissue.

The large, identifiable neurons of the medicinal leech (Hirudo medicinalis), particularly the Retzius neurons, have long been a valuable model for fundamental neurobiology. These serotonergic neurons are subject to cholinergic input, and hexamethonium has been instrumental in characterizing the receptors involved.

Studies have shown that acetylcholine (B1216132) (ACh) application to Retzius neurons can elicit complex responses, often beginning with a fast depolarization. jneurosci.org This initial depolarizing response is attributed to the activation of nicotinic receptors. The application of hexamethonium effectively blocks this fast, nicotinic component of the ACh response. jneurosci.orgbiologists.com For instance, in Retzius neurons from most segmental ganglia, which typically depolarize in response to ACh, this effect is blocked by nicotinic antagonists like hexamethonium. jneurosci.orgbiologists.com

Further detailed electrophysiological analysis revealed that the ACh-induced response in Retzius neurons can consist of multiple components. One study distinguished a fast inward current blocked by hexamethonium and a separate outward current that was unaffected by it. biologists.com This demonstrates hexamethonium's utility in dissecting complex, multi-receptor responses at the single-neuron level. The block of the nicotinic response helps to isolate and study other, non-nicotinic or slower, modulatory effects of acetylcholine. psu.edu

| Preparation | Agonist | Effect of Hexamethonium | Finding | Reference |

| Leech Retzius Neurons [Rz(X)] | Acetylcholine / Nicotine (B1678760) | Blockade of fast inward current | Confirms the presence of a nicotinic receptor-mediated depolarizing response. | biologists.com |

| Leech Retzius Neurons | Acetylcholine | No effect on ACh-induced outward current | Helps differentiate between multiple receptor subtypes on the same neuron. | biologists.com |

| Leech Retzius Neurons | Acetylcholine | Blocks depolarizing response | Used to isolate and characterize the nicotinic component of cholinergic transmission. | jneurosci.org |

This table summarizes the key findings on the effects of hexamethonium in electrophysiological studies of Leech Retzius neurons.

In functional assays using isolated smooth muscle strips, hexamethonium is used to investigate the role of ganglionic neurotransmission in muscle contraction and relaxation. By blocking ganglionic nAChRs, researchers can determine if an observed effect is due to a direct action on the smooth muscle cells or an indirect action via intrinsic autonomic ganglia.

For example, in studies on rat gut longitudinal smooth muscle, acetylcholine-induced contractions were only partially antagonized by hexamethonium, suggesting that while some of the effect involves nicotinic ganglia, a significant portion is due to direct activation of muscarinic receptors on the muscle itself. researchgate.net Similarly, in the guinea-pig prostate, the enhancement of electrically stimulated contractions by anticholinesterases was found to be hexamethonium-insensitive, indicating that the facilitatory effect of acetylcholine was not occurring at the ganglionic level but likely at the prejunctional nerve terminals. nih.gov

Conversely, hexamethonium has been shown to reduce contractions induced by substances like vasopressin in the guinea-pig colon, suggesting that vasopressin's action may be partly mediated through the stimulation of intrinsic neural pathways involving nicotinic synapses. scispace.com In studies of bovine cecum and rabbit jejunum, the lack of effect of hexamethonium on contractions induced by certain plant extracts was used as evidence that the extracts act directly on muscarinic receptors or other pathways, bypassing the autonomic ganglia. phcogcommn.orgresearchgate.net

| Tissue Preparation | Experimental Condition | Effect of Hexamethonium | Implication | Reference |

| Rat Gut Longitudinal Muscle | Acetylcholine-induced contraction | Partial antagonism | ACh acts both directly on muscarinic receptors and indirectly via nicotinic ganglia. | researchgate.net |

| Guinea-Pig Prostate | Electrically-stimulated contraction | No modification | Cholinergic facilitation occurs post-ganglionically. | nih.gov |

| Guinea-Pig Colon | Vasopressin-induced contraction | Inhibition | Vasopressin may act partly by stimulating intrinsic nicotinic pathways. | scispace.com |

| Rabbit Jejunum / Rat Ileum | Plant extract-induced contraction | No effect | The extract's spasmogenic effect is independent of ganglionic nicotinic receptors. | phcogcommn.org |

| Bovine Cecum | Ginger extract-induced contraction | No effect | The extract's contractile effect is independent of nicotinic receptors. | researchgate.net |

This table presents findings from functional assays in various smooth muscle preparations where hexamethonium was used as a pharmacological tool.

Brain Slice and Neuronal Culture Studies

Brain slice and neuronal culture preparations allow for the study of synaptic circuits and neuronal excitability in a more intact, yet accessible, system than in vivo models. frontiersin.orgfrontiersin.orgmdpi.com In this context, hexamethonium is used to block nicotinic ganglionic-type receptors to help delineate cholinergic pathways and their functions.

In studies of synaptic transmission within the rat superior cervical ganglion (SCG), hexamethonium is used to confirm that excitatory postsynaptic potentials (EPSPs) are mediated by ACh acting on nicotinic receptors. uq.edu.aufrontiersin.org Its application abolishes these EPSPs, thereby validating the nicotinic nature of the synapse. Similarly, in brain slices of the rat habenulo-interpeduncular pathway, a system rich in neuronal nAChRs, hexamethonium was shown to block nicotine-evoked currents, helping to classify the receptors present in that circuit. jneurosci.org

Modulation of Neurotransmitter Release

Hexamethonium has been instrumental in elucidating the mechanisms of neurotransmitter release at autonomic ganglia and nerve terminals. By blocking nAChRs, it prevents the acetylcholine-mediated depolarization of postganglionic neurons, thereby inhibiting the subsequent release of neurotransmitters like norepinephrine (B1679862) from sympathetic nerve endings. wikipedia.org

Experimental findings have demonstrated that hexamethonium can abolish the electrically induced release of neurotransmitters. For instance, in studies of the mouse vas deferens, hexamethonium was shown to completely block epibatidine-induced neurotransmitter release, confirming the role of nAChRs in this process. plos.org This antagonistic action is primarily achieved by blocking the ion pore of the nAChR, rather than competing with acetylcholine for its binding site. wikipedia.org

Furthermore, research on hippocampal slices has utilized hexamethonium to study the modulation of acetylcholine and other neurotransmitters. core.ac.uk These experiments help to characterize the roles of different receptor subtypes in regulating neurotransmitter release in complex neural circuits. In studies on leeches, hexamethonium was observed to block the ACh-induced inward current in Retzius neurons, suggesting it acts by blocking both the receptor and the channel. biologists.com

Investigation of Neuronal Excitability

Hexamethonium is also employed to investigate its effects on neuronal excitability. Studies using intracellular recording techniques on sympathetic ganglion cells have shown that hexamethonium can increase neuronal excitability. nih.gov This effect is not due to a change in the resting membrane potential or input membrane resistance but is attributed to the blockade of Ca2+-activated K+ channels. nih.gov This blockade reduces the after-hyperpolarization that follows an action potential, leading to an increase in the repetitive firing of the cells. nih.gov

The table below summarizes the key findings on hexamethonium's effect on neuronal excitability:

| Parameter | Effect of Hexamethonium | Probable Mechanism |

| Repetitive Firing | Significantly augmented | Blockade of Ca2+-activated K+ channels |

| Spike After-Hyperpolarization | Reduced in a dose-dependent manner | Blockade of Ca2+-activated K+ channels |

| Resting Membrane Potential | No significant change | N/A |

| Input Membrane Resistance | No significant change | N/A |

| Ca2+ Spike Amplitude | Not affected | N/A |

Contributions to Understanding Specific Physiological and Pathophysiological Processes

Autonomic Reflex Pathways Delineation

Hexamethonium has been pivotal in delineating autonomic reflex pathways by selectively blocking ganglionic transmission. This allows researchers to distinguish between centrally mediated reflexes and those occurring at the peripheral ganglionic level. For example, in studies of the urinary bladder, hexamethonium has been used to block both excitatory and inhibitory efferent pathways, helping to understand the complex neural control of micturition. ics.org

By observing the effects of hexamethonium on various physiological responses, such as vasopressor responses to stimuli like the Valsalva maneuver or cold pressor test, researchers can infer the contribution of the autonomic nervous system. ahajournals.org Its use in conscious sheep has helped to assess the involvement of the autonomic nervous system in upper gastrointestinal functions, demonstrating a higher degree of parasympathetic influence on abomasal motility and acid secretion compared to the cyclical activity of the reticulum. nih.gov

Experimental Models of Stress-Induced Organ Dysfunction (e.g., Stress Cardiomyopathy)

In experimental models of stress, hexamethonium is used to investigate the role of the sympathetic nervous system in organ dysfunction. For instance, in models of systemic inflammation induced by lipopolysaccharide (LPS), which can mimic aspects of septic shock, hexamethonium is used to perform ganglionic blockade to assess sympathetic nerve activity. oup.com

Studies on ovariectomized hypertensive rats, a model for postmenopausal hypertension, have used hexamethonium to evaluate the contribution of the sympathetic nervous system to basal arterial pressure. plos.org In a model of arterial stiffening, hexamethonium chloride was administered to block autonomic reflexes to prevent alterations in vagal or sympathetic tone, allowing for a focused study of the direct mechanical effects on cardiac function. ahajournals.org These studies help to understand the interplay between the autonomic nervous system, inflammation, and cardiovascular dysfunction under stress conditions.

Mechanisms of Neovascularization in Experimental Eye Models

Hexamethonium has been utilized in experimental eye models to investigate the mechanisms of choroidal neovascularization (CNV), a key feature of wet age-related macular degeneration (AMD). arvojournals.orgarvojournals.org In a mouse model of CNV, nicotine administration was found to increase the size and severity of neovascularization. arvojournals.orgarvojournals.org

The administration of hexamethonium was able to block this nicotine-induced effect, suggesting that the pro-angiogenic effects of nicotine are mediated through nicotinic acetylcholine receptors. arvojournals.orgarvojournals.org These findings highlight the potential role of non-neuronal nAChR activation in the pathogenesis of wet AMD. arvojournals.orgarvojournals.org Further studies have also used hexamethonium to investigate the effect of nicotine on the balance of pro-angiogenic (VEGF) and anti-angiogenic (PEDF) factors in retinal pigment epithelium cells. nih.gov

The table below details the findings from a study on the effect of nicotine and hexamethonium on experimental choroidal neovascularization.

| Treatment Group | Effect on CNV Size and Vascularity | Implication |

| Control | Baseline level of CNV | Normal physiological response |

| Nicotine | Increased size and vascularity | Nicotine promotes neovascularization |

| Nicotine + Hexamethonium | Reduced to control levels | Nicotine's effect is mediated by nAChRs |

Role in Central Nervous System Influence on Peripheral Responses

Hexamethonium is crucial for differentiating between centrally mediated and peripherally mediated autonomic responses. By blocking peripheral ganglionic transmission, researchers can isolate the influence of the central nervous system on various physiological outputs. For example, studies investigating the antinatriuretic response to thoracic vena cava constriction used hexamethonium to demonstrate that the efferent limb of this reflex involves sympathetic efferent pathways. ahajournals.org

In research on salt-sensitive hypertension, hexamethonium was used to block ganglionic transmission to test the hypothesis that a loss of peripheral sympathetic nerve function contributes to this condition. nih.gov The results indicated that peripheral sympathetic blockade alone did not cause salt-dependent hypertension in the studied model. nih.gov This demonstrates the utility of hexamethonium in dissecting the complex interplay between central neural control and peripheral autonomic function in regulating blood pressure.

Methodological Considerations and Limitations in Research Applications

Blood-Brain Barrier Permeability in Experimental Models

A significant limitation in the use of hexamethonium (B1218175) for studying central nervous system (CNS) functions is its restricted ability to cross the blood-brain barrier (BBB). As a hydrophilic, charged molecule, hexamethonium exhibits poor penetration into the CNS under normal physiological conditions. This characteristic means that systemic administration of hexamethonium primarily elicits effects on the peripheral autonomic nervous system, with minimal direct impact on central nicotinic receptors.

This limited permeability is a critical methodological consideration. Researchers must recognize that observed effects following systemic hexamethonium administration are likely attributable to peripheral ganglionic blockade rather than a direct central action. For instance, changes in cardiovascular parameters or visceral functions are mediated by the interruption of autonomic outflow at the ganglionic level, not by interaction with nAChRs within the brain.

However, it is important to note that this limitation is not absolute. Studies have suggested that at high doses, hexamethonium may achieve sufficient concentrations in the CNS to antagonize the central effects of agents like nicotine (B1678760). nih.gov This dose-dependent permeability creates a potential confounding variable. Researchers using high concentrations must consider the possibility of unintended central effects. To address this limitation, some experimental approaches have explored novel carrier systems, such as fullerene C60 derivatives, to enhance the brain penetration of hexamethonium for specific research applications. nih.gov These studies found that complexing hexamethonium with such carriers significantly increased its potency in blocking central nicotine-induced effects in animal models. nih.gov

Non-Specific Blockade of Autonomic Ganglia in Systemic Administrations

The primary utility of hexamethonium in research stems from its function as a ganglionic blocker; however, its lack of specificity is a major limitation. Hexamethonium does not differentiate between sympathetic and parasympathetic ganglia, leading to a generalized blockade of the entire autonomic nervous system. wikipedia.orgbritannica.com This non-selective action can make it challenging to attribute an observed physiological response to a specific branch of the autonomic system.

When administered systemically, hexamethonium induces a wide array of effects because the resulting physiological state depends on the dominant autonomic tone of the specific organ system. For example, the blockade of sympathetic ganglia can lead to vasodilation and hypotension, while the simultaneous blockade of parasympathetic ganglia can cause effects such as tachycardia (by blocking vagal tone to the heart), constipation, and urinary retention. wikipedia.org

This non-specificity presents a considerable challenge for researchers aiming to dissect the precise autonomic pathways involved in a particular physiological or pathological process. The observed outcome is a net result of inhibiting both sympathetic and parasympathetic inputs, which can be difficult to interpret. For example, when studying cardiovascular reflexes, the use of hexamethonium will abolish responses mediated by both systems, preventing the isolated study of either sympathetic or parasympathetic contributions. researchgate.net Therefore, while hexamethonium is effective for demonstrating the general involvement of the autonomic ganglia, its utility is limited when the research question demands the selective inhibition of either the sympathetic or parasympathetic division.

Concentration-Dependent Effects on Receptor Subtypes

While hexamethonium is primarily characterized as a nicotinic receptor antagonist, research has revealed that it also interacts with other receptor types, notably muscarinic acetylcholine (B1216132) receptors, in a concentration-dependent manner. nih.gov This off-target activity is a crucial methodological consideration, as it can introduce confounding variables, particularly at higher concentrations.

Studies have demonstrated that hexamethonium can act as a weak muscarinic antagonist, and it exhibits a degree of selectivity for different muscarinic receptor subtypes. nih.gov Specifically, it shows a higher affinity for cardiac M2 receptors compared to cerebrocortical M1 or glandular/smooth muscle M3 receptors. nih.gov This differential affinity means that at certain concentrations, hexamethonium may preferentially affect cardiac function through M2 receptor blockade, independent of its ganglionic blocking action.

In functional studies, hexamethonium showed significant antagonism at muscarinic receptors in guinea-pig atria (predominantly M2) but had little to no effect on muscarinic receptors in tissues like the ileum, bladder, or trachea (where M3 receptors are more involved in contraction). nih.gov The antagonist properties at different muscarinic receptor subtypes, based on radioligand binding studies, are detailed in the table below.

| Receptor Subtype | Tissue Source | Affinity (pKi) |

|---|---|---|

| M1 | Cerebrocortical | 3.28 |

| M2 | Cardiac | 3.68 |

| M3 | Submaxillary Gland | 2.61 |

Data sourced from Eglen et al. (1991). The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity. nih.gov

Furthermore, the interaction of hexamethonium with muscarinic receptors can be allosteric. At M2 receptors, hexamethonium at concentrations between 0.1 and 10 mM was found to significantly increase the dissociation half-life of the radioligand [3H]-N-methylscopolamine, a characteristic of allosteric modulation. nih.gov This effect was much less pronounced at M3 receptors, occurring only at the highest concentration tested (10 mM). nih.gov These findings underscore the importance of careful dose selection in experimental designs to avoid misinterpretation of results due to these concentration-dependent, off-target effects on muscarinic receptor subtypes.

Future Directions and Emerging Research Avenues

Development of More Selective Nicotinic Antagonists

The non-specific nature of hexamethonium (B1218175), which blocks a wide range of neuronal nAChRs in autonomic ganglia, has been a catalyst for the development of more selective antagonists. wikipedia.orgsigmaaldrich.com The structural and functional diversity of nAChR subtypes presents a significant challenge and a major opportunity for therapeutic innovation. nih.gov Research is now focused on designing ligands that can differentiate between the various combinations of the 17 known nAChR subunits (ten α, four β, γ, δ, and ε). frontiersin.org

The quest for selectivity is driven by the need to target specific physiological processes without the broad side effects associated with ganglionic blockade. wikipedia.org For instance, researchers are developing antagonists that are selective for nAChR subtypes involved in nicotine (B1678760) addiction, such as those containing α6 and β2 subunits, which are implicated in dopamine (B1211576) release. nih.gov This contrasts with hexamethonium's broad action across sympathetic and parasympathetic ganglia. wikipedia.org The development of compounds like pyridine-N substituted nicotine analogues represents a significant step forward, demonstrating that specific structural modifications can confer selectivity for different nAChR subtypes. These next-generation antagonists are crucial for dissecting the precise roles of individual receptor subtypes in health and disease, a task for which hexamethonium provided the conceptual groundwork.

| Compound Class | Target Selectivity | Research Application | Reference |

|---|---|---|---|

| Bis-quaternary ammonium (B1175870) compounds (e.g., Hexamethonium) | Non-selective for neuronal nAChRs in autonomic ganglia | General ganglionic blockade; autonomic function studies | wikipedia.orgnih.gov |

| Pyridine-N substituted nicotine analogues | Selective for specific nAChR subtypes (e.g., those mediating dopamine release) | Elucidating mechanisms of nicotine dependence | |

| α-Conotoxins | Highly selective for specific nAChR subunit combinations (e.g., α3/β2) | Probing the composition of functional nAChRs in specific ganglia | nih.gov |

| Non-quaternary bis-1,2,5,6-tetrahydropyridine analogs | Potent antagonists at α-CtxMII-sensitive nAChR subtypes | Development of novel therapeutics for tobacco dependence | nih.gov |

Advanced Electrophysiological and Imaging Techniques in Conjunction with Hexamethonium Chloride

Modern research methodologies are combining classic pharmacological tools like hexamethonium with high-resolution techniques to explore neural circuitry. Electrophysiological studies, for instance, use hexamethonium to isolate and study specific synaptic pathways. carelonmedicalbenefitsmanagement.com By applying hexamethonium to block ganglionic nicotinic transmission, researchers can confirm the nicotinic nature of a synapse or investigate hexamethonium-resistant pathways. nih.govnih.gov Voltage-clamp and concentration-jump relaxation analysis have been used to examine the mode of action of hexamethonium on acetylcholine-induced currents at the single-channel level. nih.gov

In the realm of neuroimaging, advanced techniques such as dynamic susceptibility contrast magnetic resonance imaging (DSC-MRI) and dynamic contrast-enhanced MRI (DCE-MRI) provide physiological data on brain hemodynamics and permeability. nih.govappliedradiology.com While not directly imaging hexamethonium, these techniques can be used in animal models where hexamethonium is administered to study the autonomic nervous system's role in regulating cerebral blood flow or the blood-brain barrier. Hexamethonium's inability to cross the blood-brain barrier except at high doses makes it a useful tool for distinguishing peripheral from central autonomic effects. targetmol.com The combination of these advanced imaging modalities with pharmacological interventions using hexamethonium allows for a more dynamic and integrated understanding of autonomic regulation in vivo.

Elucidating Novel Nicotinic Receptor Subtype Functions in Peripheral and Central Systems

Hexamethonium chloride remains a cornerstone in research aimed at defining the physiological roles of different nAChR subtypes. scbt.com By producing a reliable, broad blockade of ganglionic nAChRs, it allows researchers to create a baseline against which the effects of more selective agents can be measured. For example, in studying parasympathetic cardiac neurons, hexamethonium was used as a positive control to confirm complete ganglionic blockade, thereby validating the findings obtained with more subtype-specific toxins like α-conotoxin MII. nih.gov

This approach is critical for mapping the functional composition of nAChRs in different parts of the nervous system. Studies have used hexamethonium to demonstrate that ganglionic transmission in specific pathways, such as the chorda tympani ganglion, is pharmacologically distinct from others, suggesting differences in the underlying nAChR subunit composition. nih.gov Furthermore, by blocking presynaptic nAChRs, hexamethonium has been instrumental in studying the feedback mechanisms that control acetylcholine (B1216132) release at motor nerve terminals. science.gov These fundamental studies, made possible by the predictable action of hexamethonium, are essential for understanding the complex pharmacology of the nicotinic system and identifying novel functions for specific receptor subtypes. nih.gov

Conceptual Advancements in Autonomic Pharmacology

The use of hexamethonium has been central to shaping our fundamental understanding of autonomic pharmacology. nih.gov As a prototypical ganglionic blocker, it helped establish the concept of "autonomic tone," where the effect of the blockade reveals the dominant division (sympathetic or parasympathetic) of the autonomic nervous system in a particular organ. wikipedia.org Ongoing research continues to use hexamethonium to refine these concepts. For example, it is used to investigate the relative contributions of neural (sympathetic) versus hormonal (renin-angiotensin system) control of cardiovascular function in conditions like spinal cord injury. eneuro.org

By inhibiting cholinergic transmission at autonomic ganglia and the Auerbach plexus, hexamethonium serves as a reference drug to assess the degree of autonomic involvement in various physiological processes, such as gastrointestinal motility. nih.gov Such studies have led to more nuanced models of autonomic control, suggesting, for instance, that the parasympathetic nervous system has a greater influence on abomasal motility and acid secretion than on the cyclical activity of the reticulum in ruminants. nih.gov These investigations demonstrate how a classic pharmacological agent can continue to drive conceptual advancements, helping to build a more detailed and sophisticated picture of autonomic regulation.

Applications in Drug Discovery and Target Validation (Non-Clinical Focus)

In the preclinical stages of drug discovery, hexamethonium chloride serves as a vital tool for target validation. When a new compound is hypothesized to act via nicotinic receptors, hexamethonium can be used in cellular or tissue-based assays to confirm the involvement of these receptors. If the effect of the new compound is blocked by hexamethonium, it provides strong evidence that the mechanism of action involves ganglionic nAChRs.

This approach is particularly valuable in validating new therapeutic targets within the autonomic nervous system. For example, in the development of novel treatments for hypertension or gastrointestinal disorders, hexamethonium can be used in animal models to simulate the effects of ganglionic blockade and to understand the potential consequences of targeting this part of the nervous system. nih.govahajournals.org While the goal is to develop more selective drugs, hexamethonium provides a "gold standard" for non-selective nicotinic antagonism, helping researchers to characterize new chemical entities and validate the therapeutic potential of their targets before moving into clinical development. nih.govacs.org

| Compound Name |

|---|

| Hexamethonium chloride |

| Acetylcholine |

| Nicotine |

| Dopamine |

| α-conotoxin MII |

| Norepinephrine (B1679862) |

| Gadolinium chloride |

Q & A

Q. What are the key chemical and physical properties of hexamethonium chloride relevant to its use in experimental settings?

Hexamethonium chloride (C₁₂H₃₀Cl₂N₂) is a bis-quaternary ammonium compound with a melting point of 292°C (decomposition) . Its high solubility in water and stability under standard laboratory conditions make it suitable for in vivo and in vitro studies. Researchers should note its hygroscopic nature, requiring anhydrous storage to prevent degradation. Structural analogs like hexamethonium bromide (C₁₂H₃₀N₂·2Br) differ in counterion effects on solubility and bioavailability .

Q. What is the established mechanism of action for hexamethonium chloride in autonomic pharmacology?

Hexamethonium chloride acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at autonomic ganglia, selectively blocking neurotransmission without affecting muscarinic receptors. This specificity makes it a tool for isolating parasympathetic vs. sympathetic contributions in physiological models. For example, intraperitoneal administration at 15–20 mg/kg effectively blocks ganglionic transmission in rodent studies .

Q. What are standard protocols for preparing and administering hexamethonium chloride in animal models?

- Dosage : 15–20 mg/kg intraperitoneally (rats) for ganglionic blockade .

- Vehicle : Dissolve in saline (0.9% NaCl) to ensure solubility.

- Validation : Confirm efficacy via physiological endpoints (e.g., blood pressure reduction in hypertensive models) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of hexamethonium chloride across different experimental models?

Discrepancies often arise from species-specific receptor affinity or variations in dosing regimens. For instance, retinal vessel diameter studies in rats showed reduced efficacy (0.75% arterial dilation inhibition) compared to systemic models, likely due to differential blood-brain barrier penetration . To address this:

- Dose-Response Curves : Establish model-specific optimal concentrations.

- Control Experiments : Use selective nAChR agonists/antagonists (e.g., methyllycaconitine) to validate target engagement .

Q. What methodological considerations are critical when designing studies to assess hexamethonium chloride’s impact on microcirculation?

- Imaging Techniques : Use non-contact fundus cameras for real-time retinal vessel diameter measurements in rats, ensuring minimal drift (<1% over 10 minutes) .

- Statistical Analysis : Apply one-way repeated-measures ANOVA with Dunnett’s post hoc test to compare pre- and post-administration effects .

- Confounding Factors : Monitor mean arterial pressure (MAP) to distinguish direct vascular effects from systemic hemodynamic changes .

Q. How can researchers mitigate ethical and safety risks when using hexamethonium chloride in human or animal trials?

- Human Studies : The 2001 Johns Hopkins incident underscores the need for rigorous safety validation. Preclinical data must confirm absence of pulmonary toxicity (e.g., via histopathology in inhalation models) .

- Animal Welfare : Adhere to institutional guidelines for humane endpoints (e.g., MAP thresholds in hypertension models) .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing hexamethonium chloride’s dose-dependent effects?

- Data Normalization : Express results as percentage change from baseline (e.g., retinal vessel diameter changes) .

- Multivariate Analysis : Use mixed-effects models to account for intra-subject variability in longitudinal studies .

- Power Analysis : Ensure sample sizes (e.g., n ≥ 4 per group) are sufficient to detect ≥10% effect sizes with α = 0.05 .

Q. How should researchers validate the specificity of hexamethonium chloride in complex physiological systems?

- Pharmacological Controls : Co-administer receptor-specific agents (e.g., atropine for muscarinic blockade) to isolate nAChR-mediated effects .

- Genetic Models : Use nAChR subunit knockout animals to confirm target specificity .

Data Presentation and Reproducibility

Q. What are best practices for reporting hexamethonium chloride experiments to ensure reproducibility?

- Detailed Methods : Specify batch numbers, purity (>95%), and storage conditions (e.g., desiccated at −20°C) .

- Supplementary Data : Include raw hemodynamic datasets and statistical code in open-access repositories .

- Negative Results : Report failed experiments (e.g., insufficient blockade at lower doses) to inform future studies .

Q. How can researchers address variability in hexamethonium chloride’s bioavailability across administration routes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.